(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-11-10(7-8-13(14)15)9-5-3-4-6-12(9)16-11/h3-8H,2H2,1H3,(H,14,15)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMDNBOMVIMWDA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC=CC=C2O1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid typically involves the formation of the benzofuran ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of 2-ethylphenol with an appropriate aldehyde under acidic conditions to form the benzofuran core. This is followed by a Wittig reaction to introduce the acrylic acid side chain .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using catalysts to improve yield and selectivity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C13H12O3 and a molecular weight of 220.24 g/mol. Its structure features a benzofuran moiety linked to an acrylic acid group, which is known for its diverse biological activities.
Chemistry
Building Block for Synthesis
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in organic synthesis.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic acids, ketones |
| Reduction | LiAlH₄, NaBH₄ | Alcohols, alkanes |
| Substitution | Halogens, nucleophiles | Halogenated derivatives |
Biology
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.25 |
| MDA-MB-231 | 4.0 |
The mechanism of action is believed to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may act as a histone deacetylase inhibitor, modulating gene expression related to cell growth.
Medicine
Therapeutic Potential
The compound is being explored for its therapeutic potential in treating various diseases, particularly cancer and microbial infections. Its dual action as an anticancer agent and antimicrobial agent positions it as a candidate for further pharmacological development.
Anticancer Activity Study
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth compared to standard chemotherapeutic agents.
"The compound exhibited potent antiproliferative activity against HeLa and MDA-MB-231 cells with IC50 values indicating strong inhibition" .
Antimicrobial Activity Assessment
In another study focused on antimicrobial properties, this compound was tested against various bacterial strains. The compound displayed effective antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics.
Material Development
This compound is also utilized in the development of new materials and pharmaceuticals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. Additionally, the acrylic acid moiety can interact with cellular receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in medicine.
Angelicin: Known for its use in phototherapy for skin conditions.
Uniqueness
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid is unique due to its specific structural features, which confer distinct biological activities. The presence of the ethyl group and the acrylic acid moiety enhances its antimicrobial properties compared to other benzofuran derivatives .
Biological Activity
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of acrylic acids and features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of acrylic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with a similar structure showed varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | 25 | Moderate |
| Caffeic acid | 50 | Weak |
| Phloretin | 37.24 | Strong |
The minimum inhibitory concentration (MIC) values indicate that the compound demonstrates moderate antimicrobial activity, suggesting its potential as a lead compound in developing new antibiotics .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in human cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).
| Cell Line | IC50 (nM) | Reference Compound |
|---|---|---|
| A549 | 150 | Combretastatin A-4 |
| HT-29 | 3100 | Combretastatin A-4 |
| MCF-7 | 370 | Combretastatin A-4 |
In comparative studies, certain derivatives exhibited IC50 values at single-digit nanomolar levels, indicating a higher potency than traditional chemotherapeutics .
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, such as tubulin polymerization.
- Signal Transduction Modulation : It has been suggested that the compound can modulate cellular signaling pathways that regulate apoptosis and cell survival.
Case Study 1: Anticancer Efficacy
In a recent study, the efficacy of this compound was evaluated against various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The study found that the compound effectively inhibited bacterial growth, supporting its potential use in treating infections caused by resistant strains.
Q & A
Q. Advanced
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .
- Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Structural validation : Co-crystallization with target enzymes (e.g., cyclooxygenase) to study binding interactions .
How do structural modifications at specific positions of the benzofuran ring affect the biological activity and physicochemical properties of this compound?
Q. Advanced
- Substituent effects : Electron-withdrawing groups (e.g., -F, -NO₂) at the 5-position enhance antimicrobial potency by increasing electrophilicity .
- Steric hindrance : Bulky groups (e.g., cyclohexyl) at the 3-position reduce solubility but improve metabolic stability .
- Hydrogen bonding : Carboxylic acid groups enable dimerization via O–H···O interactions, influencing crystallinity .
What crystallographic techniques are used to analyze the solid-state structure of this compound, and how are intermolecular interactions characterized?
Q. Advanced
- X-ray diffraction : Monoclinic crystal systems (e.g., space group P2₁/c) reveal planar benzofuran cores and carboxyl group orientations.
- Intermolecular interactions : Centrosymmetric dimers form via O–H···O hydrogen bonds (bond length ~1.84 Å), stabilizing the lattice .
- Torsion angles : Dihedral angles between substituents (e.g., ethyl group) and the benzofuran plane predict conformational flexibility .
How should researchers address discrepancies in reported biological activity data for benzofuran derivatives, and what analytical approaches validate these findings?
Q. Advanced
- Structure-activity relationship (SAR) analysis : Compare substituent effects across analogues (e.g., methyl vs. ethyl groups) using computational models (e.g., molecular docking) .
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding factors in activity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
